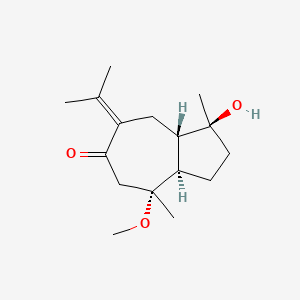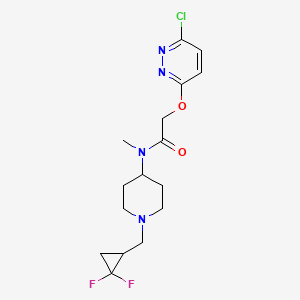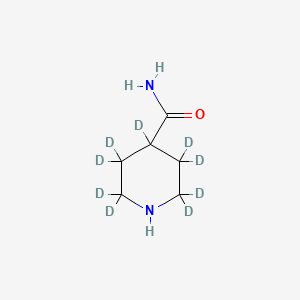
4-Piperidine-d9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidine-d9-carboxamide is a deuterium-labeled derivative of piperidine-4-carboxamide. This compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen. The molecular formula of this compound is C6H3D9N2O, and it is often used as a reference standard in various scientific studies .
Preparation Methods
The synthesis of 4-Piperidine-d9-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through catalytic or non-catalytic methods. In catalytic amidation, a catalyst is used to facilitate the reaction between the carboxylic acid and an amine, resulting in the formation of the amide bond. Non-catalytic amidation, on the other hand, relies on the direct reaction between the carboxylic acid and the amine without the use of a catalyst .
Chemical Reactions Analysis
4-Piperidine-d9-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
4-Piperidine-d9-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a reference standard for the quantitation of drug molecules during the drug development process. In biology, it serves as a tracer for studying metabolic pathways and enzyme kinetics. In medicine, this compound is utilized in the development of new therapeutic agents, particularly for its potential anticancer and antimicrobial properties. Additionally, it finds applications in the pharmaceutical industry for the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of 4-Piperidine-d9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine-4-carboxamides have been shown to target DNA gyrase in Mycobacterium abscessus, leading to the inhibition of bacterial DNA replication. This mechanism is similar to that of fluoroquinolones, which also target DNA gyrase and cause DNA damage . Additionally, piperidine-4-carboxamides exhibit anticancer activity by inducing apoptosis in cancer cells through the regulation of various signaling pathways .
Comparison with Similar Compounds
4-Piperidine-d9-carboxamide can be compared with other similar compounds, such as piperidine-4-carboxamide and its analogs. These compounds share a similar chemical structure but differ in their isotopic composition or functional groups. For example, piperidine-4-carboxamide is the non-deuterated form of this compound. The deuterium labeling in this compound enhances its stability and allows for more accurate quantitation in scientific studies .
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action make it a versatile tool in chemistry, biology, medicine, and industry. By comparing it with similar compounds, researchers can better understand its uniqueness and potential for further applications.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
137.23 g/mol |
IUPAC Name |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2,5D |
InChI Key |
DPBWFNDFMCCGGJ-UHUJFCCWSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(C1([2H])C(=O)N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNCCC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


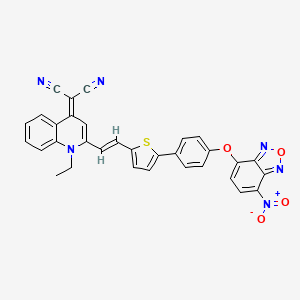

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
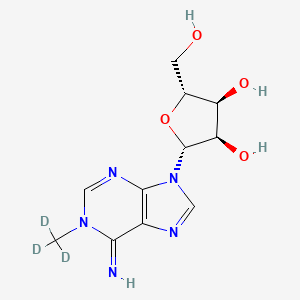
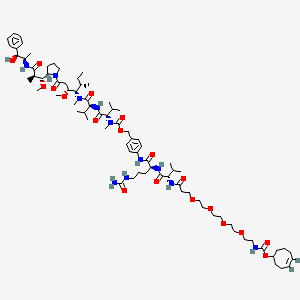
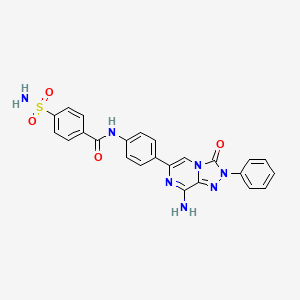
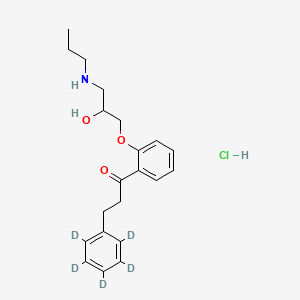
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)



